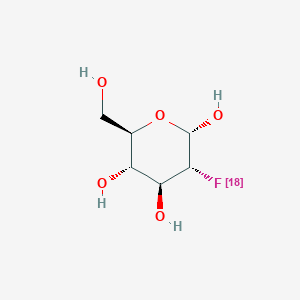

氟脱氧葡萄糖 F18

描述

Fludeoxyglucose F18, also known as FDG, is a radiopharmaceutical agent used for positron emission tomography (PET) imaging in oncology, cardiology, and neurology . It is a glucose analog that concentrates in cells that rely upon glucose as an energy source . It is used to help diagnose conditions like cancer, heart disease, and epilepsy .

Synthesis Analysis

Fludeoxyglucose F18 Injection is a positron emitting radiopharmaceutical containing no-carrier added radioactive 2-deoxy-2-[^18F]fluoro-D-glucose . The synthesis of FDG was first described by Dr. Josef Pacák, Zdeněk Točík and Miloslav Černý at the Department of Organic Chemistry, Charles University, Czechoslovakia in 1968 .Molecular Structure Analysis

Chemically, Fludeoxyglucose F18 is 2-deoxy-2-[^18F]fluoro-D-glucose, a glucose analog, with the positron-emitting radionuclide fluorine-18 substituted for the normal hydroxyl group at the C-2 position in the glucose molecule . Its molecular formula is C6H11[^18F]O5 .Chemical Reactions Analysis

Fluorine F18 decays by positron (+) emission and has a half-life of 110 minutes . The principal photons useful for diagnostic imaging are the 511 keV gamma photons .Physical And Chemical Properties Analysis

Fludeoxyglucose F18 is a small molecule . It is rapidly distributed to all organs of the body after intravenous administration . Optimal PET imaging is generally achieved between 30 to 40 minutes after administration .科学研究应用

Oncology: Tumor Imaging and Staging

Fludeoxyglucose F 18 is widely used in the field of oncology for imaging tumors . It is taken up by cells, phosphorylated by hexokinase (whose mitochondrial form is greatly elevated in rapidly growing malignant tumors), and retained by tissues with high metabolic activity, such as most types of malignant tumors . This makes it a valuable tool for staging cancer and monitoring the effectiveness of treatments .

Radiomics and Machine Learning in Oncology

Machine learning analyses using 18F-fluorodeoxyglucose (18F-FDG) PET/CT radiomics features have been applied in the field of oncology . These analyses can help in classifying or constructing prediction models for several types of tumors, including lung and mediastinal tumors, lymphatic, abdominal, head and neck, breast, gynecological, and other types of tumors .

Neurology: Identification of Epileptic Seizures

Fludeoxyglucose F 18 is used in the identification of foci associated with epileptic seizures . By highlighting areas of the brain with increased glucose metabolism, it can help locate the origin of seizures.

Neurology: Evaluation of Alzheimer’s Dementia

Fludeoxyglucose F 18 is also used in the evaluation of suspected Alzheimer’s dementia . Alzheimer’s disease affects the brain’s ability to use glucose, and these changes can be detected using Fludeoxyglucose F 18.

Cardiology: Identification of Viable and Ischemic Myocardium

In cardiology, Fludeoxyglucose F 18 is used to identify viable and ischemic myocardium . This can help determine the extent of damage from a heart attack and guide treatment decisions.

Infectious Diseases: Fever of Unknown Origin

Fludeoxyglucose F 18 is used in the evaluation of patients with fever of unknown origin . As areas of infection often have increased metabolic activity, they can be highlighted using this compound.

作用机制

Target of Action

Fludeoxyglucose F 18, also known as [18F]FDG, is a glucose analog that concentrates in cells that rely upon glucose as an energy source . The primary targets of Fludeoxyglucose F 18 are cells with enhanced glucose metabolism, such as cancer cells . These cells are generally characterized by an increase in the activity of glucose transporters .

Mode of Action

Fludeoxyglucose F 18 is rapidly distributed to all organs of the body after intravenous administration . It interacts with its targets (cells with enhanced glucose metabolism) by mimicking glucose . The cells take up Fludeoxyglucose F 18, thinking it’s glucose . This uptake is closely correlated with certain types of tissue metabolism .

Biochemical Pathways

The biochemical pathway affected by Fludeoxyglucose F 18 is the glycolysis pathway . In cancer cells, there is an increased rate of phosphorylation activity and a reduction of phosphatase activity . This dynamic alteration in the balance among these processes leads to the accumulation of Fludeoxyglucose F 18 in these cells .

Pharmacokinetics

After background clearance of Fludeoxyglucose F 18 Injection, optimal PET imaging is generally achieved between 30 to 40 minutes after administration . The biological half-life of Fludeoxyglucose F 18 is approximately 110 minutes . About 20% of the radioactivity is renally excreted in two hours .

Result of Action

The result of Fludeoxyglucose F 18 action is the visualization of regions of abnormal glucose metabolism associated with various medical conditions . For example, it assists in the evaluation of malignancy in patients with known or suspected abnormalities found by other testing modalities, or in patients with an existing diagnosis of cancer .

Action Environment

The action of Fludeoxyglucose F 18 can be influenced by various environmental factors. For instance, in the oncology and neurology settings, patients are instructed to fast for 4 to 6 hours prior to the drug’s injection . This is to ensure that the cells are primarily using glucose (and hence Fludeoxyglucose F 18) as an energy source . In the cardiology setting, administration of glucose-containing food or liquids prior to the drug’s injection facilitates localization of cardiac ischemia .

安全和危害

Fludeoxyglucose F18 emits radiation, so procedures should be used to minimize radiation exposure . It may cause suboptimal imaging in the presence of blood glucose abnormalities . Hypersensitivity reactions have occurred, so emergency resuscitation equipment and personnel should be immediately available .

未来方向

Fludeoxyglucose F18 continues to be a valuable tool in the diagnosis and monitoring of various conditions. Its use in the medical imaging modality positron emission tomography (PET) has had a profound influence on research in the neurosciences . The subsequent discovery in 1980 that Fludeoxyglucose F18 accumulates in tumors underpins the evolution of PET as a major clinical tool in cancer diagnosis .

属性

IUPAC Name |

(2S,3R,4S,5S,6R)-3-(18F)fluoranyl-6-(hydroxymethyl)oxane-2,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11FO5/c7-3-5(10)4(9)2(1-8)12-6(3)11/h2-6,8-11H,1H2/t2-,3-,4-,5-,6+/m1/s1/i7-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCXUVYAZINUVJD-AHXZWLDOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)F)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)[18F])O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11FO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50894178 | |

| Record name | Fludeoxyglucose F18 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50894178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

105851-17-0 | |

| Record name | 2-Deoxy-2-(fluoro-18F)-α-D-glucopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105851-17-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fludeoxyglucose F 18 [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105851170 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fludeoxyglucose F18 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50894178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .ALPHA.-D-FLUDEOXYGLUCOPYRANOSE F-18 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SBT3GBX27W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

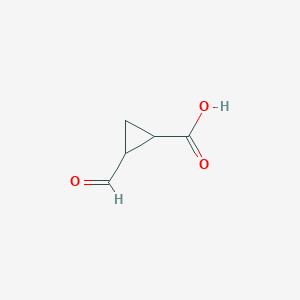

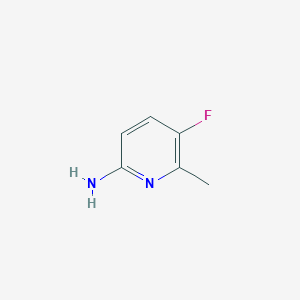

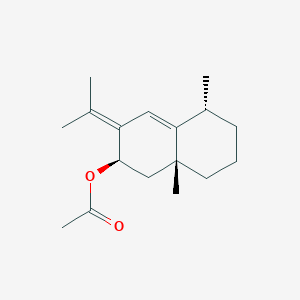

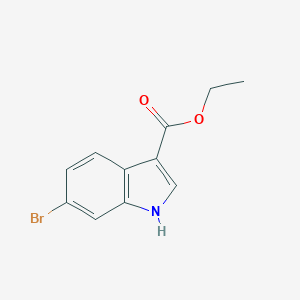

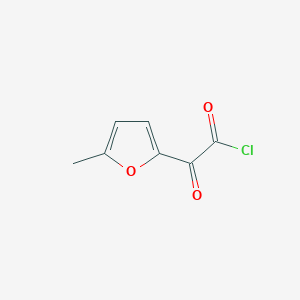

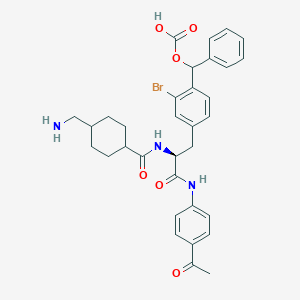

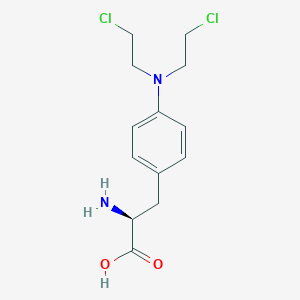

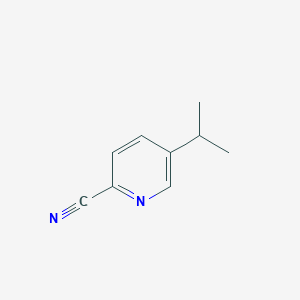

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-Benzyl-7-(2-ethylsulfonylethyl)-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione](/img/structure/B8567.png)

![3-(4-Oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanoic acid](/img/structure/B8568.png)

![2-[3-(2-Hydroxypropan-2-yl)-1-adamantyl]propan-2-ol](/img/structure/B8582.png)